molecular formula C14H16N8S B11039058 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B11039058
M. Wt: 328.40 g/mol
InChI Key: MCSWDMPGSLFIKN-UHFFFAOYSA-N
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Description

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable triazine derivative. One common method includes the use of 6-chloromethyl-1,3,5-triazines as a starting material. The reaction is carried out in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature . The reaction mixture is then poured onto crushed ice to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine core.

Scientific Research Applications

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antiviral agent, particularly against HSV-1. It may also exhibit anticancer, antimicrobial, and anti-inflammatory activities.

    Agriculture: Triazine derivatives are commonly used as herbicides and pesticides. This compound could be explored for similar applications.

    Materials Science: The unique chemical structure of this compound makes it a candidate for use in the development of advanced materials, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, its antiviral activity may be attributed to the inhibition of viral replication by binding to viral enzymes or proteins . The presence of the triazole and triazine moieties allows the compound to form hydrogen bonds and other interactions with biological targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine stands out due to its combination of triazole and triazine moieties, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a versatile compound in scientific research.

Properties

Molecular Formula

C14H16N8S

Molecular Weight

328.40 g/mol

IUPAC Name

2-N-(4-methylphenyl)-6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H16N8S/c1-9-3-5-10(6-4-9)17-13-19-11(18-12(15)20-13)7-23-14-21-16-8-22(14)2/h3-6,8H,7H2,1-2H3,(H3,15,17,18,19,20)

InChI Key

MCSWDMPGSLFIKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=CN3C

Origin of Product

United States

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